molecular formula C17H18N2O3 B4735552 N-(3-methoxyphenyl)-N'-(2-methylbenzyl)ethanediamide

N-(3-methoxyphenyl)-N'-(2-methylbenzyl)ethanediamide

Cat. No. B4735552
M. Wt: 298.34 g/mol
InChI Key: ABPRESRAAVLMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-(2-methylbenzyl)ethanediamide, commonly known as MMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBA is a member of the class of benzamide compounds, which are known for their diverse biological activities. In

Scientific Research Applications

MMBA has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, MMBA has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. MMBA has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of materials science, MMBA has been used as a building block for the synthesis of novel materials with unique properties. For example, MMBA has been used to synthesize metal-organic frameworks (MOFs) that exhibit high selectivity for the adsorption of carbon dioxide.

Mechanism of Action

The mechanism of action of MMBA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MMBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, MMBA can induce apoptosis in cancer cells.
MMBA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response. By inhibiting NF-κB activity, MMBA can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
MMBA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MMBA can induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that MMBA can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MMBA in lab experiments is its relatively simple synthesis method and high yield. MMBA is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using MMBA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on MMBA. In the field of medicinal chemistry, MMBA could be further investigated as a potential anticancer agent, with a focus on understanding its mechanism of action and optimizing its pharmacological properties. In the field of materials science, MMBA could be used to synthesize novel materials with tailored properties, such as MOFs with improved selectivity for carbon dioxide adsorption. Finally, MMBA could be investigated for its potential applications in other fields, such as agriculture and environmental science.

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-3-4-7-13(12)11-18-16(20)17(21)19-14-8-5-9-15(10-14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPRESRAAVLMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-N'-(2-methylbenzyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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